2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol
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Overview
Description
Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its unique structure, which combines a naphthalene ring with a thiazole ring, and is further substituted with a methoxyphenyl group and a methyl group. This combination of functional groups and rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then subjected to cyclization with a thioamide to form the thiazole ring. The methoxyphenyl group is introduced through a nucleophilic substitution reaction, and the final methylation step is achieved using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various hydro derivatives .
Scientific Research Applications
Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, or it may disrupt bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar heterocyclic properties.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, similar to the naphthalene-thiazole fusion in the compound of interest.
2-Aminothiazole: Another thiazole derivative with different substituents, used in various medicinal applications
Uniqueness
Naphtho[1,2-d]thiazol-5-ol,2-[(4-methoxyphenyl)amino]-4-methyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C19H16N2O2S/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12/h3-10,22H,1-2H3,(H,20,21) |
InChI Key |
SRCIGCVICVKNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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